molecular formula C11H12N2O3 B12360126 3-(4-Nitrophenyl)-2-piperidinone

3-(4-Nitrophenyl)-2-piperidinone

Cat. No.: B12360126
M. Wt: 220.22 g/mol
InChI Key: CZOOPIVYGAULML-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2-piperidinone is an organic compound characterized by a piperidinone ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-2-piperidinone typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by cyclization to form the piperidinone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-2-piperidinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The piperidinone ring can be oxidized under strong oxidizing conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Reduction: 3-(4-Aminophenyl)-2-piperidinone.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-2-piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-2-piperidinone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-2-piperidinone: A reduced form of 3-(4-Nitrophenyl)-2-piperidinone with different chemical properties.

    4-Nitrophenylchloroformate: Another nitro-substituted compound with distinct reactivity and applications.

    Indole derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of a piperidinone ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14)

InChI Key

CZOOPIVYGAULML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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